molecular formula C19H24N2O B2979472 1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 2379946-55-9

1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No.: B2979472
CAS No.: 2379946-55-9
M. Wt: 296.414
InChI Key: FVXFAALMTKMRMK-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is an organic compound that belongs to the class of indazoles This compound is characterized by its unique structure, which includes a tert-butylphenyl group and a tetrahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone . This intermediate can then undergo cyclization to form the indazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and selectivity . Additionally, the use of specific catalysts and solvents can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-tert-butylphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to its specific combination of a tert-butylphenyl group and a tetrahydroindazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-18(2,3)13-6-8-14(9-7-13)21-16-10-19(4,5)11-17(22)15(16)12-20-21/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXFAALMTKMRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C3=CC=C(C=C3)C(C)(C)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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